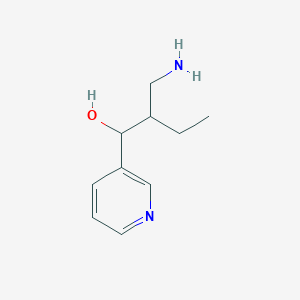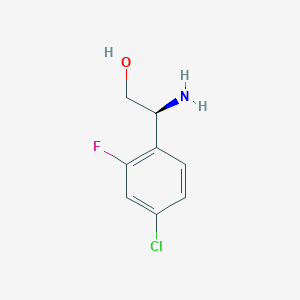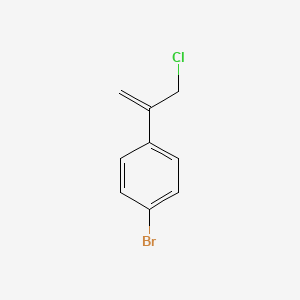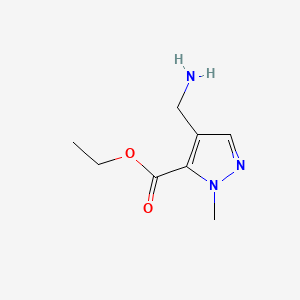![molecular formula C27H25NO5 B13546082 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. One common method involves the use of Fmoc-protected piperidine, which is then coupled with a benzoic acid derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability and protection during synthesis, while the piperidine ring and benzoic acid moiety contribute to its reactivity and binding properties. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of benzoic acid.
®-1-[(9H-Fluoren-9-yl)methoxy]carbonyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Features a piperazine ring and tert-butoxycarbonyl group.
Uniqueness
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid is unique due to its combination of the Fmoc group, piperidine ring, and benzoic acid moiety. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications .
特性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C27H25NO5/c29-26(30)18-9-11-19(12-10-18)33-20-13-15-28(16-14-20)27(31)32-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,20,25H,13-17H2,(H,29,30) |
InChIキー |
PJCJBLSPYDPFHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)







![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)


